molecular formula C14H9Cl2FO2 B1422238 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-68-9

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1422238
CAS RN: 1160250-68-9
M. Wt: 299.1 g/mol
InChI Key: XXXKXVDLILPKKS-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It is related to other compounds such as “4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride” and “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” which have similar structures .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the modification of proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

As a reagent, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is employed in organic synthesis to introduce the benzoyl protecting group. This is crucial for synthesizing various organic compounds, especially in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate. It’s used in the synthesis of potential therapeutic agents, including those that may have anti-inflammatory, analgesic, or antipyretic properties .

Material Science

Researchers in material science may use this chemical to modify the surface properties of materials. This can enhance the interaction with other substances, which is vital in creating specialized coatings or adhesives .

Analytical Chemistry

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: can be used as a derivatization agent in analytical chemistry. It modifies compounds to make them more detectable by certain analytical techniques, such as chromatography or spectroscopy .

Bioconjugation

This compound is also significant in bioconjugation techniques, where it’s used to attach biomolecules to other molecules or surfaces. This is particularly useful in the development of diagnostic tools or drug delivery systems .

Chemical Education

In academic settings, it can be used to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of chemical processes .

Environmental Science

Lastly, it may find applications in environmental science, where it could be used to study the degradation of chemical compounds or in the synthesis of compounds that can help in environmental remediation .

Each application utilizes the unique chemical properties of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , demonstrating its versatility in scientific research. It’s important to note that the use of this compound is strictly for research purposes and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)4-1-10(13)8-19-12-5-2-9(3-6-12)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKXVDLILPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218827
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160250-68-9
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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